N-(4-Acetylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
Description
N-(4-Acetylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}butanamide is a triazine-based compound featuring a sulfanyl linkage and multiple acetamide substituents. Its structure includes a central 1,2,4-triazin-3-yl core substituted at the 6-position with a 2-acetamidophenyl group and at the 3-position with a butanamide chain linked to a 4-acetylphenyl moiety. This compound is hypothesized to exhibit biological activity due to its structural similarity to pharmacologically active triazine derivatives, particularly in anti-inflammatory or antioxidant contexts .
Properties
Molecular Formula |
C23H23N5O4S |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-acetylphenyl)butanamide |
InChI |
InChI=1S/C23H23N5O4S/c1-4-19(21(31)25-16-11-9-15(10-12-16)13(2)29)33-23-26-22(32)20(27-28-23)17-7-5-6-8-18(17)24-14(3)30/h5-12,19H,4H2,1-3H3,(H,24,30)(H,25,31)(H,26,28,32) |
InChI Key |
MTVDMUXJRRQSJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C |
Origin of Product |
United States |
Biological Activity
N-(4-Acetylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an acetylphenyl moiety and a triazinyl sulfanyl group. The molecular formula is , and its IUPAC name reflects its intricate design.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The following key activities have been reported:
-
Anticancer Activity :
- The compound has shown significant cytotoxic effects against several human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. In particular, its potency was found to be comparable to standard chemotherapeutic agents like 5-fluorouracil .
- A study indicated that derivatives of Mannich bases similar to this compound exhibited cytotoxicity that was 2.5 to 5.2 times higher than that of 5-fluorouracil against certain cancer cell lines .
- Antimicrobial Activity :
-
Mechanisms of Action :
- The mechanism for the observed anticancer activity may involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic factors such as Bax and cleaved caspases in treated cells .
- Additionally, the compound's ability to inhibit certain enzymes involved in cancer progression has been explored, suggesting a multifaceted approach to its biological activity .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Cytotoxicity : A recent investigation evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent response with IC50 values significantly lower than those for conventional treatments .
- Antimicrobial Testing : In vitro testing against bacterial strains revealed that the compound exhibited inhibitory effects comparable to known antibiotics. This suggests potential for development as an antimicrobial agent .
Data Tables
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of various intermediates. The key structural features include:
- An acetylphenyl group.
- A triazinyl sulfanyl moiety which enhances its biological activity.
- The butanamide backbone which contributes to its pharmacological properties.
Anticancer Properties
Research indicates that compounds similar to N-(4-Acetylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide exhibit significant anticancer activity. For instance:
- Studies have shown that triazine derivatives can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7, with IC50 values below 100 μM .
- The presence of the triazine ring structure is crucial for enhancing cytotoxicity against various cancer types .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor:
- It has shown promising results as an inhibitor of acetylcholinesterase and α-glucosidase, which are relevant targets for conditions such as Alzheimer's disease and diabetes .
- The mechanism involves binding to the active site of these enzymes, thereby preventing their normal function.
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against various bacterial strains. This suggests that this compound could be explored for developing new antibiotics or antifungal agents.
Anti-inflammatory Effects
In silico studies have indicated that derivatives of this compound may act as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. This positions the compound as a candidate for further development in treating inflammatory diseases .
Case Studies and Research Findings
| Study | Findings | Relevance |
|---|---|---|
| Study on Triazine Derivatives | Induced apoptosis in cancer cell lines with significant IC50 values | Highlights anticancer potential |
| Enzyme Inhibition Research | Effective against acetylcholinesterase and α-glucosidase | Potential for Alzheimer's and diabetes treatment |
| In Silico Docking Studies | Suggested inhibition of 5-lipoxygenase | Implications for anti-inflammatory drug development |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Impact on Bioactivity :
- The trifluoroacetamido group in Compound 81f enhances antioxidant activity compared to the acetyl group in the target compound .
- Chlorine substituents (e.g., in the 4-chlorophenyl analogue) may improve lipophilicity and membrane permeability but reduce solubility .
Triazine vs. Triazole Cores :
- Compounds with 1,2,4-triazole cores (e.g., 3.1–3.21) show anti-exudative activity comparable to diclofenac sodium, suggesting that triazine derivatives like the target compound may require specific substituents to match this efficacy .
Steric and Electronic Effects: The isopropyl group in ZINC3311913 reduces molecular weight (416.88 vs.
Pharmacological and Physicochemical Comparisons
Key Findings:
- Bioactivity : Compound 81f outperforms the target compound in antioxidant assays, likely due to electron-withdrawing trifluoroacetamido groups enhancing radical scavenging .
- Solubility : The target compound’s higher molecular weight and logP suggest reduced aqueous solubility compared to ZINC3311913, which may necessitate formulation adjustments .
Computational and Crystallographic Studies
- Structural Validation : Tools like SHELXL and WinGX have been critical in resolving triazine derivative structures, ensuring accuracy in bond lengths and angles for SAR studies .
- DFT Analysis : Comparative DFT studies on analogous acetamide-triazine systems highlight the importance of electron density distribution in predicting reactivity and binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
